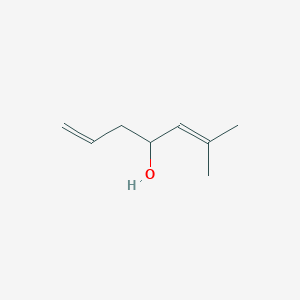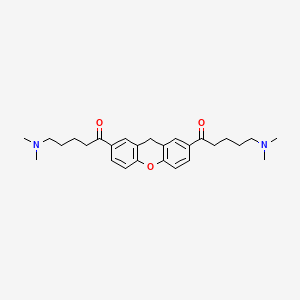
1-Pentanone, 1,1'-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 1,1’-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a xanthene core and dimethylamino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Pentanone, 1,1’-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)- involves several steps. One common method includes the reaction of xanthene derivatives with dimethylamino compounds under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The mixture is heated to a specific temperature, and the reaction is monitored until the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Pentanone, 1,1’-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: The dimethylamino groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
1-Pentanone, 1,1’-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals for catalytic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of dyes, pigments, and other materials due to its unique chemical
Properties
CAS No. |
37972-03-5 |
|---|---|
Molecular Formula |
C27H36N2O3 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
5-(dimethylamino)-1-[7-[5-(dimethylamino)pentanoyl]-9H-xanthen-2-yl]pentan-1-one |
InChI |
InChI=1S/C27H36N2O3/c1-28(2)15-7-5-9-24(30)20-11-13-26-22(17-20)19-23-18-21(12-14-27(23)32-26)25(31)10-6-8-16-29(3)4/h11-14,17-18H,5-10,15-16,19H2,1-4H3 |
InChI Key |
IYHHYVDCCCZJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC(=O)C1=CC2=C(C=C1)OC3=C(C2)C=C(C=C3)C(=O)CCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)

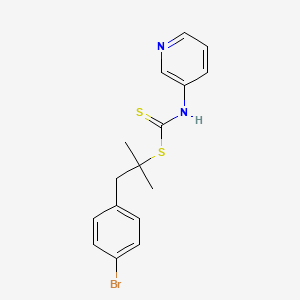
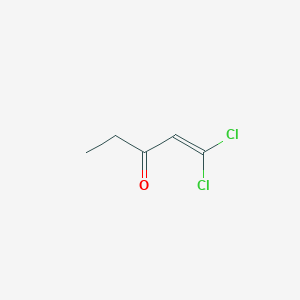
![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)

![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)

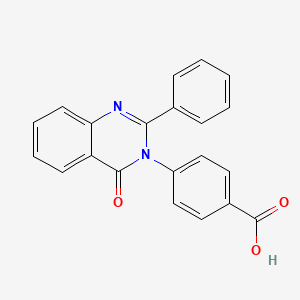
![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)

